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molecular formula C8H7BrFNO2 B1420903 Ethyl 3-bromo-5-fluoroisonicotinate CAS No. 1214335-25-7

Ethyl 3-bromo-5-fluoroisonicotinate

Cat. No. B1420903
M. Wt: 248.05 g/mol
InChI Key: KDHLLUHMPGJYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040538B2

Procedure details

To a −78° C. solution of LDA (2 M solution in heptane/THF, 14.2 mL, 28.4 mmol) in anhydrous THF (45 mL) was added a solution of the 3-bromo-5-fluoropyridine (5.0 g, 28.4 mmol) in anhydrous THF (20 mL). The reaction mixture was stirred at −78° C. for 45 minutes. Then, a solution of ethyl chloroformate (24 mL, 284 mmol) was added slowly over 10 minutes. After stirring for 20 minutes, the reaction mixture was quenched with a saturated solution of NaHCO3. The mixture was extracted into ethyl acetate (3×100 mL). The combined organic extracts were extracted with water (2×200 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording ethyl 3-bromo-5-fluoropyridine-4-carboxylate (4.8 g, 69% yield). The product was used without further purification.
Name
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([F:16])[CH:15]=1.Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C1COCC1>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([F:16])[C:15]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
14.2 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into ethyl acetate (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1C(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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